
2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo Clopidogrel Hydrochloride is a diastereomeric preparation of a main metabolite of Clopidogrel . It is an essential intermediate metabolite from which the active metabolite of Clopidogrel is formed . The IUPAC name for this compound is methyl 2- (2-chlorophenyl)-2- (2-oxo-7,7a-dihydrothieno [3,2-c]pyridin-5 (2H,4H,6H)-yl)acetate hydrochloride .
Synthesis Analysis
The synthesis of Clopidogrel involves a series of reactions. A typical approach involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with the α-bromoester under basic conditions . The synthesis can be performed using commercially available ortho-chloro-benzaldehyde, 1-naphthylsulfonyl acetonitrile, tert-butyl hydro-peroxide (TBHP), 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 20 mol% of a quinidine derived organocatalyst in a single solvent .Molecular Structure Analysis
The molecular formula of 2-Oxo Clopidogrel Hydrochloride is C16H16ClNO3S . The molecular weight is 337.8 . The InChI code is 1S/C16H16ClNO3S.ClH/c1-21-16 (20)15 (11-4-2-3-5-12 (11)17)18-7-6-13-10 (9-18)8-14 (19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involved in the metabolism of 2-Oxo Clopidogrel Hydrochloride are complex. The parent compound, Clopidogrel, is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo Clopidogrel, which is then further metabolized into the active metabolite of Clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .Physical And Chemical Properties Analysis
2-Oxo Clopidogrel Hydrochloride is a crystalline solid . It has a solubility of 25 mg/ml in DMF, 0.04 mg/ml in DMF:PBS (pH 7.2) (1:20), 20 mg/ml in DMSO, and 5 mg/ml in Ethanol . The λmax is 218 nm .科学的研究の応用
Bioactivation of Clopidogrel : 2-Oxo-clopidogrel is a key intermediate in clopidogrel's hepatic biotransformation, necessary for its full antiaggregating activity. This intermediate is critical for the formation of the drug's active metabolite (Pereillo et al., 2002).
Measurement Methods : A high-throughput method for simultaneously determining plasma concentrations of clopidogrel, 2-oxo-clopidogrel, and the active metabolite of clopidogrel has been developed, providing insights into the drug's metabolism and effectiveness (Xu et al., 2022).
Role of Cytochrome P450 Enzymes : Cytochrome P450 enzymes are involved in the stereoselective formation and methylation of clopidogrel's active metabolite from 2-oxo-clopidogrel. This process significantly affects the drug's therapeutic efficacy (Liu et al., 2015).
Clopidogrel Resistance : Variability in the response to clopidogrel, including resistance, can be linked to differences in the metabolism of 2-oxo-clopidogrel. This understanding is crucial for managing patients who are non-responsive to clopidogrel therapy (Beckerath et al., 2005).
Pharmacogenetics of Clopidogrel : Genetic factors play a substantial role in the platelet response to clopidogrel. Polymorphisms in cytochrome P450 enzymes, which affect the transformation of 2-oxo-clopidogrel to the active metabolite, significantly influence the drug's effectiveness (Cuisset et al., 2012).
Identification of Enzymes in Bioactivation Pathway : The identification of specific human cytochrome P450 enzymes involved in the oxidative steps of converting clopidogrel to its active metabolite via 2-oxo-clopidogrel has been crucial in understanding the drug's metabolism and potential interactions (Kazui et al., 2010).
Role of Carboxylesterase 1 : The enzyme Carboxylesterase 1 is a determinant in the metabolism and activation of clopidogrel. Its polymorphisms and inhibition can significantly affect the formation of 2-oxo-clopidogrel and the active metabolite, impacting the drug's efficacy (Zhu et al., 2013).
Intestinal and Plasma Contributions : The contributions of the intestine and plasma to the presystemic bioconversion of clopidogrel analogs, which lead to the formation of 2-oxo-clopidogrel, have been explored. This research aids in understanding the pharmacokinetics of clopidogrel and its analogs (Qiu et al., 2013).
Pathway of Clopidogrel Bioactivation : The major pathway of clopidogrel bioactivation involves cytochrome P450 enzymes catalyzing both steps leading to the formation of 2-oxo-clopidogrel and its active thiol metabolite (Dansette et al., 2012).
Population Pharmacokinetics : A population pharmacokinetic model for 2-oxo-clopidogrel clearance in patients with acute coronary syndrome has been developed, highlighting the influence of certain covariates on the drug's metabolism (Nikolić et al., 2019).
作用機序
Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . The active form of Clopidogrel is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .
将来の方向性
The future directions for 2-Oxo Clopidogrel Hydrochloride research are likely to focus on improving the pharmacokinetic and pharmacodynamic responses to Clopidogrel . This could involve identifying factors contributing to the variation in Clopidogrel response to improve platelet inhibition and reduce the risk for cardiovascular events .
特性
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLQPXPVKZERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676090 |
Source


|
| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109904-27-0 |
Source


|
| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

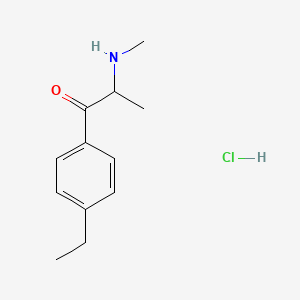


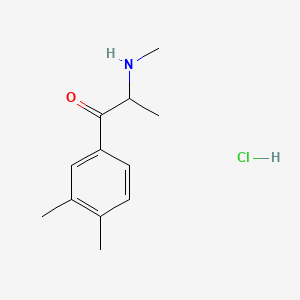


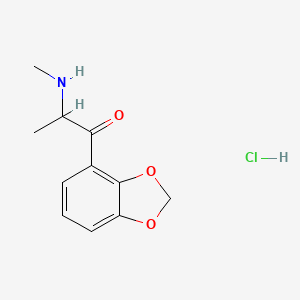
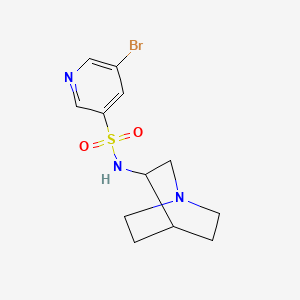
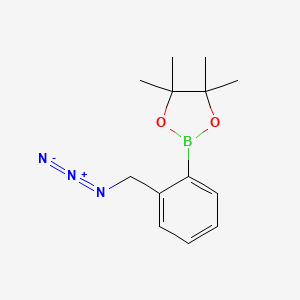



![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)